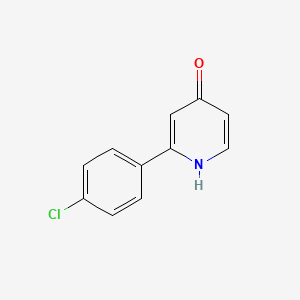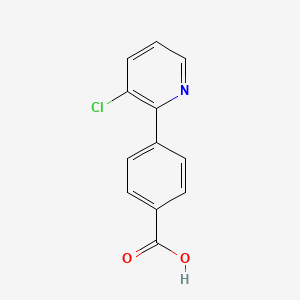
Cesium titanium oxide; 99.85% (metals basis)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Cesium titanium oxide is an inorganic compound that is employed as an intermediate for pharmaceuticals . It is also known as cesium titanate .
Synthesis Analysis
Titanium oxide nanoparticles can be synthesized in a molten mixture of alkali chlorides and nitrates . The phase composition of the oxidation products depends on the synthesis temperature . Titanium sub-oxides are generally synthesized through the reduction of titanium dioxide using hydrogen, carbon, metals, or metal hydrides as reduction agents .
Molecular Structure Analysis
Cesium titanate adopts a polymeric structure with Cs-O and Ti-O bonds . The atomic structure of the synthesized material can be imaged by high-resolution transmission electron microscopy (HRTEM) .
Chemical Reactions Analysis
Titanium catalysis for the synthesis of fine chemicals involves redox transformations and two important hydrofunctionalization reactions, hydroamination and hydroaminoalkylation . The electron-trapping centers formed by doping into the TiO2 lattice improved the separation efficiency of photogenerated electrons and holes .
Physical And Chemical Properties Analysis
Cesium is a soft, gold-colored metal that is quickly attacked by air and reacts explosively in water . Titanium dioxide nanoparticles have unique physical and chemical properties, different from their bulkier counterparts .
Aplicaciones Científicas De Investigación
Cesium titanium oxide; 99.85% (metals basis) has many applications in the scientific research field. It is used as a catalyst in a variety of chemical reactions, including the synthesis of organic compounds, inorganic compounds, and polymers. It is also used as an optical filter to selectively absorb certain wavelengths of light. Additionally, Cesium titanium oxide; 99.85% (metals basis) has been used as a semiconductor material in the fabrication of transistors and other electronic devices.
Mecanismo De Acción
The mechanism of action of Cesium titanium oxide; 99.85% (metals basis) is not fully understood, but it is thought to be related to its ability to trap electrons and form strong bonds with other molecules. It is also thought to be able to catalyze chemical reactions by providing a surface on which reactants can adsorb and interact with each other.
Biochemical and Physiological Effects
Cesium titanium oxide; 99.85% (metals basis) does not have any known biochemical or physiological effects. It has been tested for toxicity in various animal models, and it has been found to be non-toxic at the concentrations used in these studies.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
Cesium titanium oxide; 99.85% (metals basis) has several advantages for lab experiments. It is a relatively inexpensive material, it is easy to work with, and it is resistant to corrosion. Additionally, it is a versatile material that can be used in a variety of applications. The main limitation of Cesium titanium oxide; 99.85% (metals basis) is its high melting point, which makes it difficult to use in some experiments.
Direcciones Futuras
The potential future directions for Cesium titanium oxide; 99.85% (metals basis) research include developing new synthesis methods, exploring its potential applications in nanotechnology, and investigating its potential use in medical treatments. Additionally, further research is needed to better understand its mechanism of action and its biochemical and physiological effects.
In conclusion, Cesium titanium oxide; 99.85% (metals basis) is a versatile material with many potential applications in scientific research. It is relatively inexpensive and easy to work with, and it has been found to be non-toxic in animal studies. Further research is needed to explore its potential applications in nanotechnology and medicine, as well as to better understand its mechanism of action and biochemical and physiological effects.
Métodos De Síntesis
Cesium titanium oxide; 99.85% (metals basis) can be synthesized by several methods, including hydrothermal synthesis, sol-gel synthesis, and the solid-state reaction method. In the hydrothermal synthesis method, cesium and titanium sources are mixed together with aquex solvent, and the mixture is heated in a pressure vessel at high temperatures and pressures. The sol-gel method involves the synthesis of a gel-like precursor solution, which is then heated and dried to form a solid material. The solid-state reaction method involves the direct reaction of cesium and titanium sources at high temperatures.
Safety and Hazards
Cesium titanium oxide should be handled with care. Avoid dust formation, breathing mist, gas, or vapors. Avoid contact with skin and eyes. Use personal protective equipment and wear chemical impermeable gloves. Ensure adequate ventilation. Remove all sources of ignition. Evacuate personnel to safe areas. Keep people away from and upwind of spill/leak .
Propiedades
IUPAC Name |
dicesium;dioxido(oxo)titanium |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2Cs.3O.Ti/q2*+1;;2*-1; |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GQIPNNKRGFPONZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[O-][Ti](=O)[O-].[Cs+].[Cs+] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
Cs2O3Ti |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
361.676 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.08.13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![tert-Butyl 5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2,3-dihydropyrrolo[2,3-b]pyridine-1-carboxylate](/img/structure/B6327730.png)






![2,6-Bis-[1-(2,5-dimethylphenylimino)-ethyl]pyridine](/img/structure/B6327767.png)
